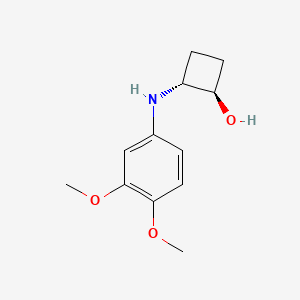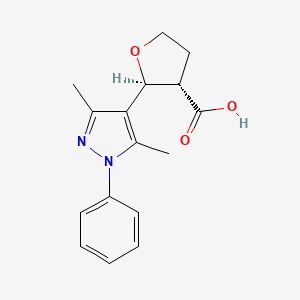
Rel-(1R,2R)-2-((3,4-dimethoxyphenyl)amino)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,2R)-2-((3,4-dimethoxyphenyl)amino)cyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with an amino group attached to a 3,4-dimethoxyphenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-((3,4-dimethoxyphenyl)amino)cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.
Attachment of the 3,4-Dimethoxyphenyl Group: This step can involve coupling reactions such as Suzuki or Heck coupling.
Hydroxyl Group Addition: The hydroxyl group can be introduced through oxidation reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) are fine-tuned to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the amino group or the cyclobutane ring.
Substitution: Various substitution reactions can occur at the amino group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or modified cyclobutane derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: As a precursor or intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: As a building block for more complex molecules.
Biological Studies: Investigating its effects on biological systems and potential therapeutic uses.
Industrial Applications: In the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-(1R,2R)-2-((3,4-dimethoxyphenyl)amino)cyclobutan-1-ol would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanol Derivatives: Compounds with similar cyclobutane structures.
Aminophenyl Compounds: Compounds with amino groups attached to phenyl rings.
Dimethoxyphenyl Compounds: Compounds with methoxy groups on the phenyl ring.
Uniqueness
Rel-(1R,2R)-2-((3,4-dimethoxyphenyl)amino)cyclobutan-1-ol is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
(1R,2R)-2-(3,4-dimethoxyanilino)cyclobutan-1-ol |
InChI |
InChI=1S/C12H17NO3/c1-15-11-6-3-8(7-12(11)16-2)13-9-4-5-10(9)14/h3,6-7,9-10,13-14H,4-5H2,1-2H3/t9-,10-/m1/s1 |
InChI Key |
HQCWHSJIWABTBR-NXEZZACHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)N[C@@H]2CC[C@H]2O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2CCC2O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Hydroxybenzyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B13367169.png)
![methyl 3-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13367172.png)
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate](/img/structure/B13367173.png)
![6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367177.png)

![3-[(Isopropylsulfanyl)methyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367200.png)

![Ethyl 3-{[2-(2-hydroxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13367209.png)

![N-benzyl(5-{[benzyl(methyl)amino]methyl}-2,2-dimethyl-1,3-dioxolan-4-yl)-N-methylmethanamine](/img/structure/B13367215.png)
![3-[(Benzylsulfanyl)methyl]-6-(5-bromopyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367219.png)
![1,3-Bis[(2-hydroxyethyl)thio]butane](/img/structure/B13367234.png)
![6-(1H-pyrazol-1-yl)-N-[2-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B13367235.png)

